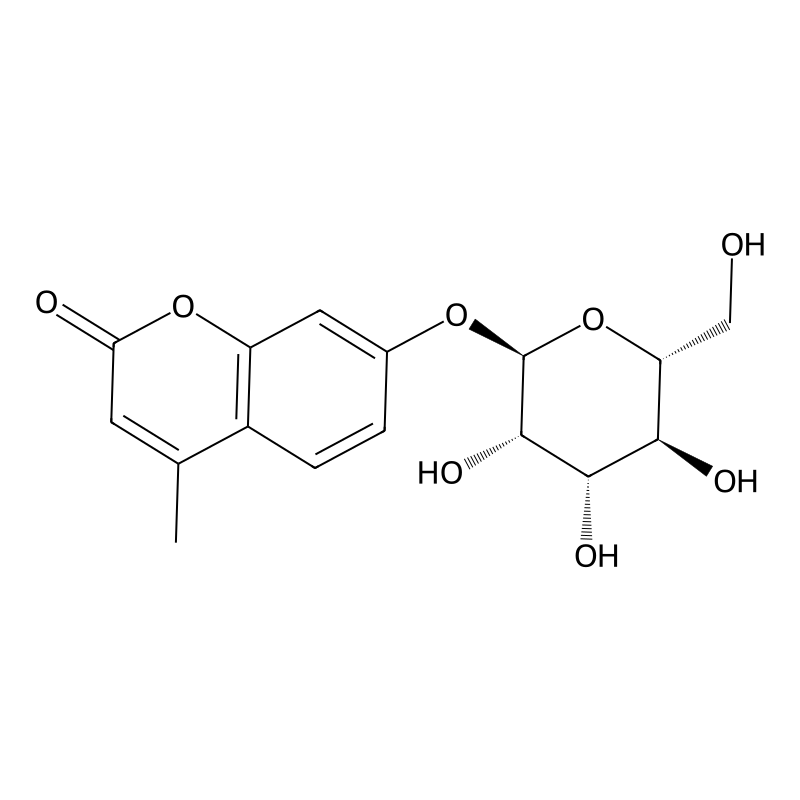

4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

-Methylumbelliferyl-alpha-D-Mannopyranoside in Scientific Research

4-Methylumbelliferyl-alpha-D-mannopyranoside (4-MU-α-D-Man), also referred to as 4-Methylumbelliferyl alpha-D-Mannopyranoside, is a synthetic substrate commonly employed in various scientific research applications. Its structure consists of a 4-methylumbelliferyl (4-MU) fluorophore group linked to an alpha-D-mannose sugar moiety (PubChem: ). The key properties of 4-MU-α-D-Man that make it valuable for research include:

Fluorogenic substrate

4-MU functions as a fluorophore, a molecule that emits light at a specific wavelength when excited by a light source. In 4-MU-α-D-Man, the fluorophore is masked by the attached sugar group. However, cleavage of the glycosidic bond by an enzyme specific to alpha-mannosides unmasks the 4-MU, leading to fluorescence emission (Sigma-Aldrich: ).

Specificity for alpha-mannosidases

The alpha-D-mannose moiety in 4-MU-α-D-Man serves as a substrate recognized by enzymes called alpha-mannosidases. These enzymes cleave the glycosidic bond between the alpha-mannose and the 4-MU group. This specific interaction allows researchers to monitor alpha-mannosidase activity by measuring the resulting fluorescence.

Applications of 4-Methylumbelliferyl-alpha-D-Mannopyranoside

Here are some key applications of 4-MU-α-D-Man in scientific research:

Enzyme assays

4-MU-α-D-Man is widely used as a substrate in enzyme assays to quantify the activity of alpha-mannosidases. The increase in fluorescence intensity is directly proportional to the alpha-mannosidase activity, enabling researchers to measure enzyme kinetics, inhibition studies, and enzyme expression levels (Sigma-Aldrich: ).

Glycobiology research

-MU-α-D-Man plays a role in studies related to the biology of carbohydrates (glycans). Researchers can utilize this substrate to investigate enzymes involved in mannose processing pathways and understand their functions in various biological processes.

Bacterial pathogen detection

Certain bacterial pathogens possess enzymes that can cleave alpha-mannose linkages in host glycans. Assays employing 4-MU-α-D-Man can aid in the detection and identification of these pathogens based on their alpha-mannosidase activity (PubMed: ).

4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one has the molecular formula C16H18O8 and a molecular weight of 338.31 g/mol. This compound features a chromone backbone substituted with a methyl group and a sugar moiety that includes multiple hydroxyl groups. The presence of these hydroxyl groups contributes to its solubility and potential reactivity in biological systems .

4-MUF-α-D-Man acts as a substrate for alpha-D-mannosidases, a class of enzymes that cleave alpha-mannosidic linkages in carbohydrates. The cleavage of the glycosidic bond by the enzyme releases the fluorescent 4-MU moiety, which can be easily detected using a fluorescence spectrophotometer [, ]. This allows for the quantification of alpha-D-mannosidase activity in a sample.

- Glycosidic Bond Formation: The hydroxyl groups on the sugar moiety can react with alcohols or phenols to form glycosides.

- Oxidation: The hydroxyl groups can be oxidized to carbonyls or other functional groups under certain conditions.

- Acylation and Methylation: The reactive sites on the chromone ring can undergo acylation or methylation to modify its properties .

This compound exhibits several biological activities:

- Antioxidant Properties: The hydroxyl groups contribute to its ability to scavenge free radicals.

- Antimicrobial Activity: Studies suggest that it may have inhibitory effects against various pathogens.

- Anti-inflammatory Effects: It has been noted for its potential in reducing inflammation markers in vitro.

- Anticancer Potential: Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms .

Several synthetic routes can be employed to produce 4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one:

- Starting Materials: Common precursors include chromone derivatives and sugar alcohols.

- Reaction Conditions: Typically involves acidic or basic catalysis to facilitate glycosidic bond formation.

- Purification: The final product is often purified using chromatographic techniques to achieve high purity (>97%) necessary for biological testing .

The applications of this compound span various fields:

- Pharmaceuticals: Due to its biological activities, it is being investigated for potential therapeutic uses in treating infections and inflammatory diseases.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health.

- Cosmetics: Its skin-protective qualities could be utilized in skincare formulations .

Interaction studies are crucial for understanding the behavior of 4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one within biological systems:

- Protein Binding: Research indicates that this compound may bind to specific proteins involved in metabolic pathways.

- Synergistic Effects: It has been studied in combination with other compounds to evaluate enhanced therapeutic effects against diseases like cancer and diabetes .

Several compounds share structural similarities with 4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Esculin | Contains a similar chromone structure; known for antioxidant properties | Antioxidant and antimicrobial |

| Quercetin | Flavonoid with multiple hydroxyl groups; widely studied for health benefits | Antioxidant and anti-inflammatory |

| Rutin | Glycoside form of quercetin; contains a sugar moiety | Antioxidant and vasoprotective |

Uniqueness

The uniqueness of 4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one lies in its specific arrangement of hydroxyl groups on both the chromone and sugar moieties. This configuration may enhance its solubility and bioavailability compared to similar compounds .

The compound 4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one, commonly known as 4-methylumbelliferyl alpha-D-mannopyranoside, represents a significant class of naturally occurring coumarin glycosides with widespread distribution across multiple plant families, particularly within the Apiaceae and Hydrangeaceae families [1] .

Within the Apiaceae family, coumarin glycosides demonstrate extensive phytochemical diversity and abundance. Species such as Angelica decursiva, Heracleum mantegazzianum, and Cicuta maculata serve as prominent sources of these compounds [3] [4]. The family Apiaceae, historically known as Umbelliferae, contains some of the richest natural sources of coumarin derivatives, with over 150 different plant species belonging to nearly 30 diverse families containing coumarins [5]. The distribution pattern within Apiaceae shows particularly high concentrations in root systems, stems, and leaves, with the compounds serving critical roles in plant defense mechanisms and environmental adaptation [4] [5].

Research indicates that Angelica decursiva contains specialized glycosyltransferases capable of producing complex coumarin glycosides. The enzyme AdCGT isolated from this species demonstrates C-glycosyltransferase activity, utilizing 5,7-dihydroxycoumarin as substrate to produce C-glycosylated products at the C-8 position along with the main product at the C-6 position [6] [7]. This enzymatic versatility highlights the biochemical complexity underlying coumarin glycoside biosynthesis in Apiaceae species.

The Hydrangeaceae family, while less extensively studied compared to Apiaceae, also harbors significant coumarin glycoside content. Studies have documented the presence of rutinose-containing compounds in plants like buckwheat, tobacco, forsythia, hydrangea, and viola species, indicating the broad distribution of glycosylated coumarins across different botanical lineages [8]. However, comprehensive characterization of coumarin distribution patterns within Hydrangeaceae remains limited, representing an important area for future phytochemical investigations.

Table 1: Natural Occurrence of Coumarin Glycosides in Plant Families

| Plant Family | Representative Species | Distribution Pattern | Tissue Localization |

|---|---|---|---|

| Apiaceae | Angelica decursiva, Heracleum mantegazzianum, Cicuta maculata | Widespread in family, high coumarin content | Roots, stems, leaves |

| Hydrangeaceae | Hydrangea species | Limited studies available | Not well characterized |

| Rutaceae | Citrus species (various) | Peel extracts, variable content | Peels (highest concentration) |

| Asteraceae | Matricaria chamomilla | Leaves and flowers | Aerial parts |

| Fabaceae | Melilotus alba (sweet clover) | Root system, high concentration | Roots and aerial parts |

| Moraceae | Morus alba (white mulberry) | Various plant parts | Leaves and bark |

Comparative analysis across plant families reveals distinct patterns of coumarin accumulation. Citrus species within Rutaceae family demonstrate variable coumarin content, with research on six different citrus peel extracts showing that bergamot peel contains the highest total coumarin and furanocoumarin content, while orange and clementine contain relatively low amounts [4]. This variation suggests species-specific biosynthetic regulation and environmental adaptation strategies.

The tissue-specific distribution of coumarin glycosides shows remarkable consistency across families. Root systems typically exhibit the highest concentrations, followed by aerial parts including leaves and stems [4] [5]. This distribution pattern correlates with the compounds' functional roles in plant physiology, including protection against pathogens, UV radiation, and herbivore damage.

Enzymatic Mechanisms of O-Glucosyltransferase Activity

The biosynthesis of 4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one involves sophisticated enzymatic mechanisms mediated by O-glucosyltransferases, which catalyze the transfer of glucose moieties from activated donor substrates to coumarin acceptors [9] [10] [11].

O-glucosyltransferases represent a specialized class of glycosyltransferases that utilize uridine diphosphate glucose (UDP-glucose) as the primary donor substrate. The canonical reaction mechanism involves the enzyme catalyzing the transfer of glucose from UDP-glucose to hydroxyl groups on coumarin acceptor molecules, forming stable O-glycosidic bonds [10] [12]. The systematic name for the enzyme class responsible for coumarin glucosylation is UDP-glucose:trans-2-hydroxycinnamate O-beta-D-glucosyltransferase, highlighting the specificity for trans-2-hydroxycinnamate derivatives [10].

Research on sweet clover (Melilotus alba) has provided fundamental insights into coumarin O-glucosyltransferase mechanisms. The enzyme o-coumaric acid O-glucosyltransferase from this species demonstrates substrate specificity for o-coumaric acid derivatives, catalyzing the formation of trans-beta-D-glucosyl-2-hydroxycinnamate products [9] [10]. Importantly, subcellular localization studies reveal that this glucosyltransferase activity resides in the cytoplasm rather than in chloroplasts, despite the chloroplastic location of upstream enzymes in the coumarin biosynthetic pathway [9] [13].

Table 2: O-Glucosyltransferase Enzymes in Coumarin Biosynthesis

| Enzyme Source | Enzyme Name/Type | Substrate Specificity | Product Formation | Cellular Location |

|---|---|---|---|---|

| Melilotus alba (Sweet clover) | o-coumaric acid O-glucosyltransferase | o-coumaric acid derivatives | o-coumaric acid glucoside | Cytoplasm (not chloroplastic) |

| Angelica decursiva | AdCGT (C-glycosyltransferase) | 5,7-dihydroxycoumarin | C-glycosylated products at C-8 | Not specified |

| Nicotiana tabacum (Tobacco) | TOGT/NtGT2 | p-hydroxycoumarin, scopoletin | Scopolin and other glucosides | Cytoplasm |

| Arabidopsis thaliana | UGT72B1 (bifunctional) | Multiple coumarins and phenols | O- and N-glucosides | Cytoplasm |

| Morus alba | MaCGT (membrane-bound) | Various coumarins | C-glucosides | Membrane-bound |

The kinetic mechanism of O-glucosyltransferases follows a sequential Bi-Bi pattern, where the donor substrate UDP-glucose binds before the acceptor coumarin substrate, and the glycosylated product is released before the UDP nucleotide [12]. This ordered binding mechanism ensures efficient glucose transfer and prevents wasteful hydrolysis of the activated donor substrate.

Structural analysis of O-glucosyltransferases reveals conserved active site architecture featuring essential histidine and aspartate residues. The histidine residue functions as a general base, abstracting a proton from the acceptor substrate hydroxyl group, while the nearby aspartate residue stabilizes the histidine charge through electrostatic interactions [14]. This catalytic triad arrangement facilitates nucleophilic attack by the deprotonated acceptor on the C1 carbon of UDP-glucose, resulting in glycosidic bond formation with inversion of configuration [14].

Recent discoveries have revealed remarkable enzymatic versatility within the glucosyltransferase family. The enzyme UGT72B1 from Arabidopsis thaliana demonstrates bifunctional O-glucosyltransferase and N-glucosyltransferase activity, capable of modifying both phenolic and aniline substrates [15]. This dual functionality results from specific active site residues that modulate the catalytic chemistry to accommodate different acceptor atom types. Mutation studies have identified key residues (H19, D312N, F315Y) that determine the O versus N specificity, providing insights into the evolutionary plasticity of glycosyltransferase enzymes [15].

The tobacco glucosyltransferase TOGT exemplifies the physiological importance of coumarin glycosylation. This enzyme catalyzes the glucosylation of scopoletin to form scopolin, a critical transformation for coumarin stability and bioactivity regulation [16]. TOGT-depleted tobacco plants exhibit significantly reduced scopolin accumulation, demonstrating the essential role of glucosyltransferases in coumarin metabolism [16].

Metabolic Engineering Approaches for Enhanced Production

Contemporary biotechnology applications of 4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one and related coumarin glycosides have driven significant advances in metabolic engineering strategies for enhanced production in heterologous host systems [17] [18] [19].

Escherichia coli has emerged as a premier platform for coumarin production through comprehensive metabolic engineering approaches. Recent work has demonstrated the successful establishment of coumarin production platforms through directed evolution of cinnamyl-CoA ortho-hydroxylases (CCH), the gateway enzymes catalyzing the rate-limiting step in coumarin biosynthesis [17]. Through protein engineering and structure-guided optimization, researchers achieved 5 to 22-fold improvements in simple coumarin titers. The introduction of glycosylation modules resulted in production of four coumarin glucosides, with aesculin titers reaching 3 grams per liter in scale-up fermentation [17].

The engineering strategy employed fluorescence-based screening methods to identify improved CCH variants with enhanced catalytic efficiency. Structural analysis and molecular dynamics simulations elucidated conformational changes responsible for increased activity, enabling rational design approaches for further optimization [17]. This work demonstrates the potential for combining directed evolution with rational design to achieve substantial improvements in enzymatic performance.

Table 3: Metabolic Engineering Approaches for Enhanced Coumarin Production

| Host Organism | Engineering Strategy | Target Compounds | Key Improvements | Production Scale |

|---|---|---|---|---|

| Escherichia coli | Directed evolution of CCH enzymes | Simple coumarins, aesculin | 5-22 fold titer increase | 3 g/L aesculin in scale-up |

| Saccharomyces cerevisiae | Complete biosynthetic pathway reconstruction | Osthole, umbelliferone | 108-255 mg/L osthole production | Fed-batch fermentation |

| Corynebacterium glutamicum | Metabolic pathway optimization | Various coumarin derivatives | Enhanced precursor supply | Industrial scale potential |

| Engineered E. coli | Protein and metabolic engineering | 4,6-dihydroxycoumarin | 56.7 mg/L production achieved | Laboratory scale |

| Recombinant systems | Heterologous expression | Coumarin glucosides | Improved stability and yield | Variable scales |

Saccharomyces cerevisiae represents another successful host for coumarin biosynthesis through complete pathway reconstruction. Researchers achieved the first microbial production of osthole, a medicinally important coumarin, by reconstituting the entire biosynthetic pathway in engineered yeast [19]. This work identified coumarin synthase (COSY) as essential for the conversion of 2',4'-dihydroxycinnamoyl-CoA into umbelliferone, a transformation previously assumed to be spontaneous in microbial systems [19]. Through metabolic engineering to ensure precursor supply and optimization of rate-limited steps, osthole production reached 108.10 mg/L in shake flasks and 255.1 mg/L in fed-batch fermentation [19].

Novel approaches for hydroxylated coumarin production have focused on 4,6-dihydroxycoumarin biosynthesis in E. coli through artificial pathway design [18]. Researchers developed multiple synthetic routes extending from the shikimate pathway, employing enzyme screening and characterization to identify optimal biocatalysts. Rare codon optimization and protein engineering strategies addressed rate-limiting steps, while inducible regulation of critical pathway genes using tetracycline-inducible controllers achieved significant production improvements. The final engineered strain produced 56.7 mg/L of 4,6-dihydroxycoumarin from glycerol as a renewable carbon source [18].

The metabolic engineering of glycosyltransferases has opened new possibilities for producing diverse coumarin glycosides. C-glycosyltransferases have received particular attention due to their ability to form stable C-glycosidic bonds resistant to hydrolysis [20] [21] [22]. The engineered C-glycosyltransferase MiCGTb-GAGM demonstrated robust C-glucosylation capability toward structurally diverse coumarin derivatives [20] [21]. Whole-cell bioconversion systems utilizing this enzyme achieved large-scale production of coumarin C-glucosides, with some products exhibiting potent SGLT2 inhibitory activities with IC50 values at 10^-6 M concentrations [20] [21].

Membrane-bound glycosyltransferases represent an emerging frontier in coumarin glycoside production. The first characterized membrane-bound C-glycosyltransferase MaCGT from Morus alba exhibits strictly regioselective and stereospecific C-glucosylation capacity toward various coumarins [23]. The presence of transmembrane domains proves critical for catalytic activity and stability, as demonstrated by reduced activity in truncated protein variants lacking membrane-anchoring sequences [23].

Advanced metabolic engineering strategies increasingly focus on pathway optimization through multi-gene approaches. The strategic implementation of multi-gene regulatory systems holds promise for enhancing plant stress tolerance while simultaneously improving coumarin production [16]. These approaches target upstream phenylpropanoid pathway genes including phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), which provide essential precursors for downstream coumarin biosynthesis [16].